

X-ray Crystal Structures of 5-Isopropyl-1H-indene Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 5-Isopropyl-1H-indene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of selected 1H-indene derivatives. While a crystal structure for a simple **5-isopropyl-1H-indene** was not publicly available, this guide utilizes a complex diindenoanthracene derivative containing indene units and a substituted 1H-indene derivative to provide insights into the structural characteristics of the indene core. The data presented is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents based on the indene scaffold.

Structural Comparison of Indene Derivatives

The following table summarizes the key crystallographic data for two distinct indene derivatives, offering a glimpse into the structural diversity of this class of compounds.

Parameter	Diindenoanthracene Derivative (5b)	2-(4-Methoxyphenyl)-1H-indene
Chemical Formula	Not explicitly provided	C ₁₆ H ₁₄ O
Molecular Weight	Not explicitly provided	222.27
Crystal System	Not explicitly provided	Monoclinic
Space Group	Not explicitly provided	P2 ₁ /c
Unit Cell Dimensions		
a (Å)	Not explicitly provided	5.8347 (8)
b (Å)	Not explicitly provided	7.5584 (10)
c (Å)	Not explicitly provided	26.135 (4)
α (°)	Not explicitly provided	90
β (°)	Not explicitly provided	92.772 (11)
γ (°)	Not explicitly provided	90
Volume (Å ³)	Not explicitly provided	1151.3 (3)
Z	Not explicitly provided	4
Key Bond Lengths (Å)	The molecular framework is bent due to two sp ³ -hybridized carbons in the indene units.	O1—C1: 1.3724 (16), O1—C16: 1.4301 (19)
Key Features	Bent molecular framework of the indene units.	The molecule is almost planar.

Note: Detailed crystallographic data for the diindenoanthracene derivative (5b) were not fully available in the public domain and are therefore not included in this table.

Experimental Protocols

The determination of the three-dimensional atomic and molecular structure of a crystalline compound is primarily achieved through single-crystal X-ray diffraction. The general workflow

for this analytical technique is outlined below.

Crystal Growth

The initial and often most challenging step is the cultivation of a high-quality single crystal. For small organic molecules, this is typically achieved through slow crystallization from a solution. Common methods include:

- **Slow Evaporation:** The solvent is allowed to evaporate slowly from a saturated solution of the compound, leading to the gradual formation of crystals.
- **Vapor Diffusion:** A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
- **Cooling:** A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and causing crystallization.

A suitable crystal for X-ray diffraction should be of adequate size (typically >0.1 mm in all dimensions), possess a regular morphology, and be free from significant internal defects such as cracks or twinning.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an intense, monochromatic X-ray beam. The crystal is then rotated, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector. Each compound produces a unique diffraction pattern that is dependent on its crystal lattice and the arrangement of atoms within the unit cell.

Structure Solution and Refinement

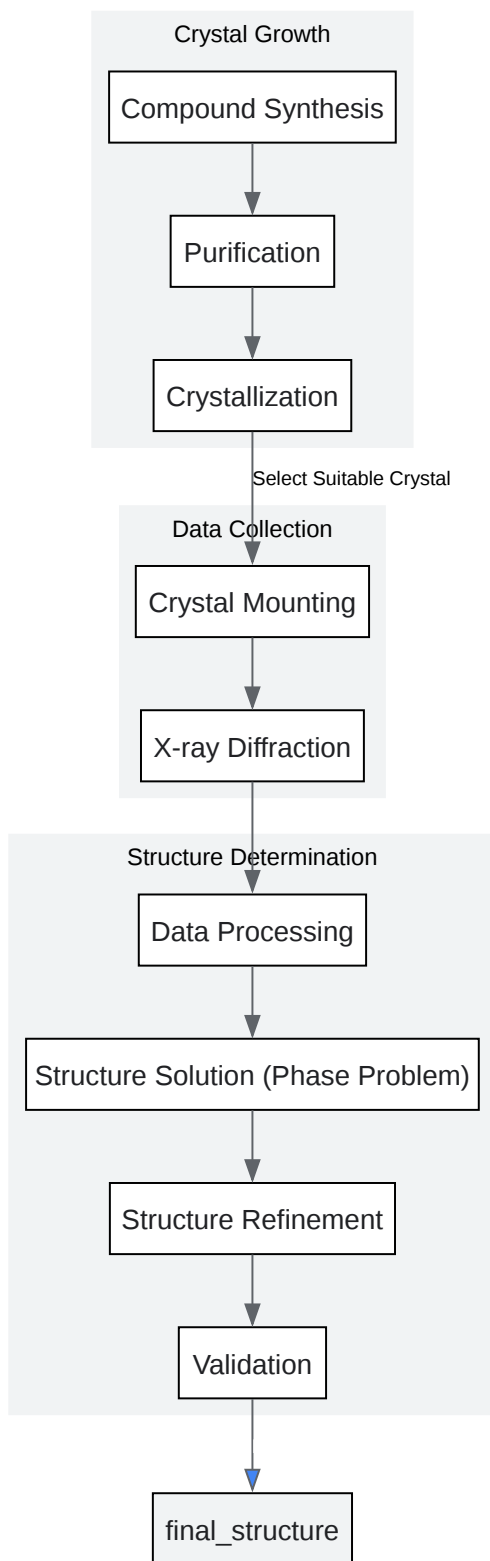
The collected diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in X-ray crystallography, is then addressed to reconstruct the electron density map of the molecule. For small molecules, direct methods are a common and powerful approach to solving the phase problem.

From the electron density map, an initial model of the molecular structure is built. This model is then refined against the experimental data to improve the atomic positions, bond lengths, and bond angles, ultimately yielding a precise and detailed three-dimensional structure of the molecule.

Visualizations

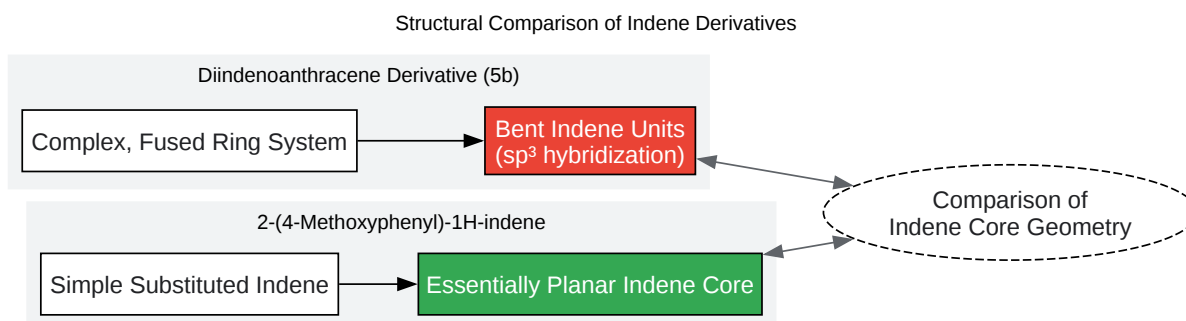
Experimental Workflow for X-ray Crystallography

Experimental Workflow of Single-Crystal X-ray Crystallography

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Caption: A flowchart illustrating the major steps involved in determining a molecular structure using single-crystal X-ray crystallography.

Structural Comparison of Indene Derivatives



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Caption: A diagram highlighting the key structural difference in the indene core between a complex fused system and a simple substituted derivative.

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